6-(Thiophen-2-yl)pyridin-3-amine
Overview
Description
“6-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring and a thiophene ring . It is also known as "[6-(thiophen-3-yl)pyridin-3-yl]methanamine" . The molecular structure of this compound is well-defined .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a compound was synthesized by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea . Another synthesis involved the reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being small .Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds have been studied. For example, a chalcone-bearing thiophene nucleus was used as a key starting material for obtaining the desired pyrimidine, pyrazoline, and pyridine derivatives . Another study reported the synthesis of thiophene-linked pyrimidopyrimidines .Mechanism of Action
Target of Action
It is known that similar compounds have been used to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo .
Mode of Action
It’s known that the compound is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives interact with their targets, leading to changes that result in their anti-inflammatory and antioxidant activities .
Biochemical Pathways
It’s known that similar compounds have shown potent anti-inflammatory activities . This suggests that they may affect pathways related to inflammation and oxidative stress.
Result of Action
It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Action Environment
It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo , suggesting that they may be effective in various physiological environments.
Future Directions
The future directions for “6-(Thiophen-2-yl)pyridin-3-amine” could involve further exploration of its potential medicinal applications, given the known biological activities of pyridine-containing compounds . Additionally, the synthesis of new derivatives and the study of their properties could be a promising area of research .
Properties
IUPAC Name |
6-thiophen-2-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMXAXMOQPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594617 | |
Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-44-6 | |
Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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